molecular formula C14H20N2O3 B1600278 (S)-Benzyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate CAS No. 4801-79-0

(S)-Benzyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate

Cat. No. B1600278
CAS RN: 4801-79-0
M. Wt: 264.32 g/mol
InChI Key: JZEYMGMOBIYUOV-LBPRGKRZSA-N
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Description

“(S)-Benzyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate” is a leucine derivative . It has a molecular formula of C11H22N2O3 . The compound is also known by other names such as “(S)-tert-Butyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate”, “BoC-L-leucine amide”, and "tert-butyl N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]carbamate" .


Molecular Structure Analysis

The compound has a molecular weight of 230.30 g/mol . Its IUPAC name is "tert-butyl N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]carbamate" . The InChI string and the canonical SMILES representation are also available .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 230.30 g/mol . It has a XLogP3 value of 1.3, indicating its partition coefficient between octanol and water . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It also has a topological polar surface area of 81.4 Ų .

Scientific Research Applications

Antimitotic Agents

  • Research Insights : Compounds like (S)-Benzyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate have shown significant activity in various biological systems, particularly in the context of antimitotic agents. The S-isomer has demonstrated more potency than its R-isomer counterpart in biological assays (Temple & Rener, 1992).

Enzyme Inhibition

  • Research Insights : Carbamate derivatives, such as the one , have been actively explored for their inhibitory properties on enzymes like butyrylcholinesterase (BChE). These compounds have displayed significant inhibitory activities, surpassing even clinically used drugs in some cases. This suggests a potential application in diseases where enzyme inhibition is therapeutic (Magar et al., 2021).

Antitumor Applications

  • Research Insights : Certain carbamate derivatives have shown promising results against various types of tumors, including lymphoid leukemia and melanotic melanoma. The effectiveness of these compounds is influenced by factors like the vehicle used for drug delivery and the route of administration (Atassi & Tagnon, 1975).

Sustainable Chemical Synthesis

  • Research Insights : Advances in the synthesis of carbamates, including (S)-Benzyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate, have been made using eco-friendly methods. Mechanochemical techniques offer a sustainable approach to synthesizing these compounds, potentially reducing environmental impact and enhancing reactivity under mild conditions (Lanzillotto et al., 2015).

Spectroscopic and Electronic Properties

  • Research Insights : Comprehensive studies have been conducted on the vibrational and electronic properties of carbamate molecules like Benzyl(imino(1H-pyrazol-1-yl)methyl)carbamate, which can provide insights into the physical and chemical characteristics of similar carbamate derivatives (Rao et al., 2016).

Agricultural Applications

  • Research Insights : In agriculture, compounds such as Methyl-2-benzimidazole carbamate (a related compound) have been used in novel formulations for sustained release, offering potential benefits like enhanced efficiency, reduced environmental impact, and improved safety profiles (Campos et al., 2015).

properties

IUPAC Name

benzyl N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-10(2)8-12(13(15)17)16-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H2,15,17)(H,16,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEYMGMOBIYUOV-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40473234
Record name N~2~-[(Benzyloxy)carbonyl]-L-leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Benzyl (1-amino-4-methyl-1-oxopentan-2-yl)carbamate

CAS RN

4801-79-0
Record name N~2~-[(Benzyloxy)carbonyl]-L-leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40473234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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